3-Chloro-4-fluoroaniline has been explored as a potential building block for the synthesis of novel pharmaceuticals []. Its unique combination of functional groups (a chlorine atom, a fluorine atom, and an amine group) allows for diverse chemical modifications, potentially leading to compounds with various therapeutic properties. Studies have investigated its application in the development of:
The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (amine) groups in 3-chloro-4-fluoroaniline makes it an interesting candidate for material science applications. Studies have explored its potential use in:
3-Chloro-4-fluoroaniline is an aromatic amine with the chemical formula C₆H₅ClFN and a molecular weight of approximately 145.57 g/mol. It features a chloro group (Cl) and a fluoro group (F) attached to a benzene ring, specifically at the 3 and 4 positions, respectively. This compound is known for its utility in organic synthesis and is classified under the category of halogenated amines. It appears as a white to light yellow crystalline solid with a melting point ranging from 44 to 47 °C and a boiling point of about 230 °C .
3-Chloro-4-fluoroaniline is a hazardous compound and should be handled with appropriate safety precautions. It is:
When handling this compound, it is essential to wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is also important to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 3-chloro-4-fluoroaniline from reputable chemical suppliers [, ].
These reactions are significant for synthesizing various derivatives that may exhibit different biological or chemical properties.
The biological activity of 3-chloro-4-fluoroaniline has been investigated in various studies, indicating potential applications in pharmaceuticals. It has shown antimicrobial properties against certain bacterial strains, making it a candidate for further development in medicinal chemistry. Additionally, its structural features may influence its interaction with biological targets, although specific studies detailing its mechanism of action remain limited.
Several methods exist for synthesizing 3-chloro-4-fluoroaniline:
These synthesis routes highlight the compound's accessibility for laboratory and industrial applications.
3-Chloro-4-fluoroaniline is primarily used in:
Its unique combination of chloro and fluoro groups makes it valuable for creating compounds with specific properties.
Several compounds exhibit structural similarities to 3-chloro-4-fluoroaniline. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
2-Chloroaniline | C₆H₆ClN | Lacks fluorine; used in dye synthesis |
4-Fluoroaniline | C₆H₆FN | Contains only fluorine; less complex reactivity |
3-Bromo-4-fluoroaniline | C₆H₄BrFN | Contains bromine instead of chlorine; different reactivity profile |
3-Chloro-2-fluoroaniline | C₆H₄ClFN | Different positioning of halogens; alters reactivity |
The unique combination of both chloro and fluoro groups at specific positions on the benzene ring gives 3-chloro-4-fluoroaniline distinct properties compared to its analogs. This structural configuration enhances its reactivity in nucleophilic substitution reactions while also imparting unique biological activities that may not be present in similar compounds.
Corrosive;Acute Toxic;Irritant;Health Hazard